N-(2,3-dichlorophenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea -

N-(2,3-dichlorophenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea

Catalog Number: EVT-4886051
CAS Number:
Molecular Formula: C18H19Cl2N3O
Molecular Weight: 364.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(2,3-Dichlorophenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea is a synthetic organic compound belonging to the class of aryl urea derivatives. It is a structural analog of certain Class I antiarrhythmic agents but exhibits no antiarrhythmic activity itself []. This compound has been investigated primarily for its structural features and their impact on biological activity in comparison to related compounds.

Molecular Structure Analysis

Crystallographic analysis revealed that N-(2,3-dichlorophenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea crystallizes in the monoclinic space group P21/c []. Key structural features include:

Physical and Chemical Properties Analysis

Limited information is available regarding the specific physical and chemical properties of N-(2,3-dichlorophenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea. The compound is known to be crystalline, and its crystallographic data has been determined []. Further studies would be required to determine properties such as solubility, melting point, boiling point, and spectroscopic characteristics.

Applications

The primary application of N-(2,3-dichlorophenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea in scientific research has been as a tool for structure-activity relationship studies []. Its lack of antiarrhythmic activity, despite structural similarities to other active compounds, provides insights into the importance of specific structural features for biological activity.

Relevance: This compound is structurally related to N-(2,3-dichlorophenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea due to the shared core structure of an N-phenyl-N'-phenylurea with a pyrrolidinylmethyl substituent on one of the phenyl rings. Both compounds also exhibit modifications on the other phenyl ring, with this compound possessing a 4-methoxy group and two additional pyrrolidinylmethyl groups, while N-(2,3-dichlorophenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea has a 2,3-dichlorophenyl group. These modifications likely contribute to the difference in their biological activity.

N-(3,5-Dichlorophenyl)-N′-[[4-(1H-imidazol-4-ylmethyl)phenyl]-methyl]-urea (SCH 79687)

Compound Description: SCH 79687 is a novel histamine H3-receptor antagonist with potential decongestant efficacy. [] It exhibits nanomolar binding affinity for H3 receptors in rat and guinea pig models, demonstrating significant selectivity over other histamine receptors and various other targets. [] SCH 79687 effectively attenuates histamine-mediated responses in multiple in vitro and in vivo assays. [] Additionally, when combined with the H1-antagonist loratadine, it demonstrates promising decongestant activity in feline nasal studies without causing hypertensive side effects associated with traditional sympathomimetic decongestants. [] SCH 79687 also exhibits favorable pharmacokinetic properties, showing good oral bioavailability in rats and monkeys. []

Relevance: SCH 79687 shares a structural similarity with N-(2,3-dichlorophenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea based on the N-dichlorophenyl-N'-phenylurea core structure. Although SCH 79687 incorporates an imidazolylmethyl group on the phenyl ring instead of a pyrrolidinylmethyl group found in N-(2,3-dichlorophenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea, both compounds fall within the broader category of diarylurea derivatives with heterocyclic substituents on one of the phenyl rings.

1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1)

Compound Description: PSNCBAM-1 is a recently discovered cannabinoid CB1 receptor allosteric antagonist. [] It exhibits hypophagic effects in vivo, and its actions on CB1 receptor-mediated modulation of neuronal excitability have been investigated in cerebellar membranes and synapses. [] PSNCBAM-1 demonstrates noncompetitive antagonism in [35S]GTPγS binding studies, displaying higher potency against the CB receptor agonist CP55940 compared to WIN55. [] Electrophysiological studies reveal agonist-dependent functional antagonism, where PSNCBAM-1 abolishes CP55940-induced reductions in miniature inhibitory postsynaptic current (mIPSC) frequency while having minimal effect on WIN55 actions. [] Furthermore, PSNCBAM-1 reverses the increase in mIPSC frequency caused by the CB1 antagonist/inverse agonist AM251 and attenuates AM251's effects. [] Overall, PSNCBAM-1 acts as an allosteric antagonist, reducing the functional efficacy of CB1 receptor ligands in the cerebellum, offering a potential therapeutic alternative to orthosteric CB1 antagonists/inverse agonists for treating CNS diseases. []

Relevance: Although PSNCBAM-1 doesn't directly share the same core structure as N-(2,3-dichlorophenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea, they are both categorized as diarylurea derivatives with a pyrrolidine substituent. This structural motif appears to be important for interaction with specific biological targets, as observed in PSNCBAM-1's action on CB1 receptors and the potential biological activity of N-(2,3-dichlorophenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea.

1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea (MMV665953)

Compound Description: MMV665953 exhibits promising anti-staphylococcal and anti-biofilm properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). [] This compound effectively kills both planktonic and biofilm-embedded S. aureus, with minimal biofilm eradication concentrations (MBECs) lower than those of conventional antibiotics. [] MMV665953 demonstrates bactericidal activity against S. aureus isolates and exhibits low IC50 values against S. aureus biofilms. [] Notably, MMV665953 eradicates all tested biofilms at a concentration of 4 mg/L, highlighting its potent anti-biofilm efficacy. [] Although MMV665953 shows cytotoxicity against human keratinocytes and primary endothelial cells, efforts to modify its structure to reduce cytotoxicity resulted in a simultaneous loss of anti-staphylococcal activity. [] Despite this challenge, MMV665953 holds potential as a valuable starting point for developing novel anti-staphylococcal agents targeting biofilm-related infections. []

Relevance: While not possessing an identical core structure to N-(2,3-dichlorophenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea, MMV665953 falls within the same chemical class of diarylurea derivatives. Both compounds feature halogenated phenyl rings, specifically dichlorophenyl in MMV665953 and 2,3-dichlorophenyl in N-(2,3-dichlorophenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea. This shared structural feature of halogenated aromatic rings is commonly found in bioactive compounds and might contribute to their potential biological activities.

Properties

Product Name

N-(2,3-dichlorophenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea

IUPAC Name

1-(2,3-dichlorophenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea

Molecular Formula

C18H19Cl2N3O

Molecular Weight

364.3 g/mol

InChI

InChI=1S/C18H19Cl2N3O/c19-15-4-3-5-16(17(15)20)22-18(24)21-14-8-6-13(7-9-14)12-23-10-1-2-11-23/h3-9H,1-2,10-12H2,(H2,21,22,24)

InChI Key

BDBWNJSHPBKQFK-UHFFFAOYSA-N

SMILES

C1CCN(C1)CC2=CC=C(C=C2)NC(=O)NC3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)NC(=O)NC3=C(C(=CC=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.